
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene is an organic compound characterized by a benzene ring substituted with three pyrazole groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, making it a valuable ligand in coordination chemistry and catalysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene. One common method includes dissolving 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran (THF) and stirring the mixture at reflux for 2 hours. After cooling to room temperature, a solution of 1,3,5-tris(bromomethyl)benzene is added, and the reaction is allowed to proceed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyrazole groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the pyrazole rings .
科学的研究の応用
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene has several scientific research applications, including:
作用機序
The mechanism of action of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit catalytic activity, facilitating various chemical reactions. The pyrazole groups provide multiple coordination sites, enhancing the stability and reactivity of the complexes .
類似化合物との比較
Similar Compounds
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene: Similar structure but with methyl groups on the pyrazole rings.
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene: Contains imidazole groups instead of pyrazole.
1,3,5-Tris((1H-1,2,3-triazol-1-yl)methyl)benzene: Features triazole groups in place of pyrazole.
Uniqueness
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene is unique due to its specific arrangement of pyrazole groups, which provides distinct coordination chemistry properties. This makes it particularly valuable in forming stable metal complexes with diverse catalytic applications .
特性
分子式 |
C18H18N6 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
1-[[3,5-bis(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C18H18N6/c1-4-19-22(7-1)13-16-10-17(14-23-8-2-5-20-23)12-18(11-16)15-24-9-3-6-21-24/h1-12H,13-15H2 |
InChIキー |
IRBWFDAPHKEMOR-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CC2=CC(=CC(=C2)CN3C=CC=N3)CN4C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
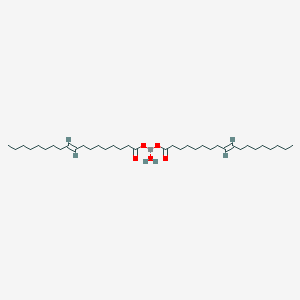
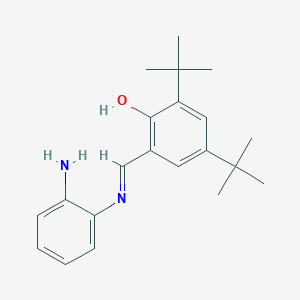

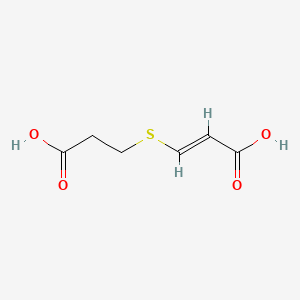
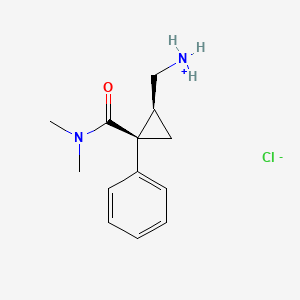
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)

![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
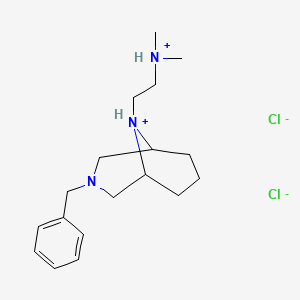
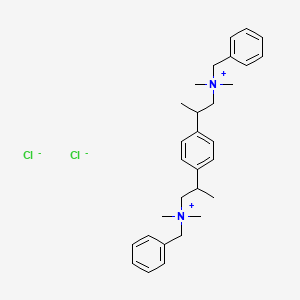
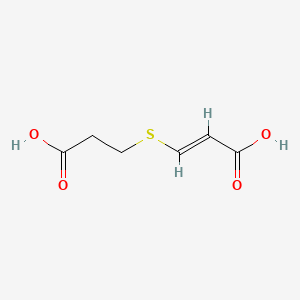
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
